5-Bromo-1-butyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

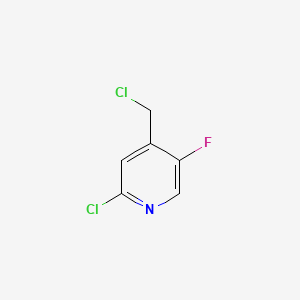

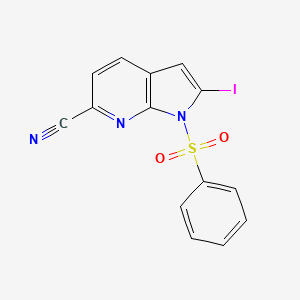

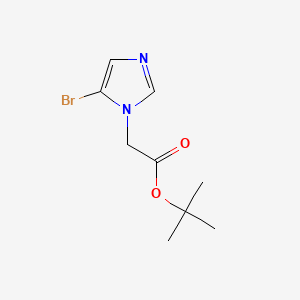

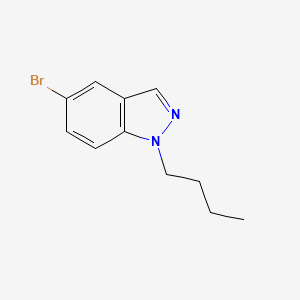

5-Bromo-1-butyl-1H-indazole is a chemical compound with the molecular formula C11H13BrN2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indazole ring and a butyl group attached to the nitrogen atom .Chemical Reactions Analysis

Indazole-containing compounds, including this compound, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.138 Da . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Antifungal Agents : A study by Park et al. (2007) described the use of 5-bromo substitution on the indazole ring in compounds showing significant antifungal activity against various fungal cultures, including Candida and Aspergillus species. An analog with 5-bromo substitution exhibited excellent efficacy in a murine infection model, improving the survival rates of infected mice (Park et al., 2007).

Chemical Synthesis and Derivatives : Slade et al. (2009) reported on the regioselective protection and amine coupling reactions of indazoles. They noted that protected 5-bromoindazoles participate in Buchwald reactions with a range of amines to generate novel derivatives (Slade et al., 2009).

α-Glucosidase Inhibition and Antioxidant Activity : Mphahlele et al. (2020) evaluated a series of 5-bromo-3-methylindazoles for their inhibitory effect against α-glucosidase activity and antioxidant potential. These compounds showed significant to moderate α-glucosidase inhibition and antigrowth effect against the breast MCF-7 cancer cell line (Mphahlele et al., 2020).

Sequential Sonogashira and Suzuki Cross-Coupling Reactions : Witulski et al. (2005) studied 5-bromo-3-iodoindazoles regarding their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This allowed the synthesis of a wide range of new functionalized indazoles, which are potential 5-HT receptor ligands (Witulski et al., 2005).

Inhibitors Synthesis : Lin et al. (2008) developed efficient chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, identifying them as potent IKK2 inhibitors. They synthesized a key intermediate with a 5-bromo-1 H-indazole component (Lin et al., 2008).

Akt Kinase Activity : Gogireddy et al. (2014) synthesized a new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles using 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole, evaluating them for Akt kinase activity (Gogireddy et al., 2014).

Antibacterial Activity : Brahmeshwari et al. (2014) synthesized substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles from bromo-1H-indazoles and screened them for antibacterial activity (Brahmeshwari et al., 2014).

Regioselective N-alkylation : Alam and Keating (2021) focused on regioselective synthesis of N-alkyl 1H-indazoles, exploring the impact of various substituents like 5-bromo on the regioisomeric distribution in these reactions (Alam & Keating, 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Bromo-1-butyl-1H-indazole, also known as 5-BROMO-1-BUTYLINDAZOLE, is a derivative of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole derivatives are known to have a wide range of effects due to their various medicinal applications .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated area .

Propiedades

IUPAC Name |

5-bromo-1-butylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCPFIDHKMCCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682484 |

Source

|

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-85-7 |

Source

|

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)